molecular formula C12H13F3N2OS2 B8585813 2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)- CAS No. 139122-56-8

2(3H)-Benzothiazolimine, 3-[3-(methylthio)propyl]-6-(trifluoromethoxy)-

Cat. No. B8585813
Key on ui cas rn: 139122-56-8
M. Wt: 322.4 g/mol
InChI Key: MAEVCVVOXIXXTJ-UHFFFAOYSA-N
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Patent
US05240948

Procedure details

3-(2-Trifluoroacetylimino-6-trifluoromethoxy-3-benzothiazolinyl)propyl p-toluenesulphonate (3.88 g) and sodium methanethiolate (1.03 g) in absolute ethanol (20 cc) are heated at 60° C. for 6 hours. After cooling to a temperature close to 20° C., the reaction mixture is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa). The oily residue is taken up in distilled water (50 cc) and the organic phase is extracted with ethyl ether (50 cc). After drying over magnesium sulphate and concentrating to dryness under reduced pressure, 2-imino-3-(3-methylthiopropyl)-6-trifluoromethoxybenzothiazoline (1.88 g) is obtained, which is converted to the hydrochloride melting at 181° C.
Name
3-(2-Trifluoroacetylimino-6-trifluoromethoxy-3-benzothiazolinyl)propyl p-toluenesulphonate
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O[CH2:11][CH2:12][CH2:13][N:14]2[C:18]3[CH:19]=[CH:20][C:21]([O:23][C:24]([F:27])([F:26])[F:25])=[CH:22][C:17]=3[S:16][C:15]2=[N:28]C(=O)C(F)(F)F)(=O)=O)=CC=1.[CH3:36][S-:37].[Na+]>C(O)C>[NH:28]=[C:15]1[N:14]([CH2:13][CH2:12][CH2:11][S:37][CH3:36])[C:18]2[CH:19]=[CH:20][C:21]([O:23][C:24]([F:25])([F:26])[F:27])=[CH:22][C:17]=2[S:16]1 |f:1.2|

Inputs

Step One
Name
3-(2-Trifluoroacetylimino-6-trifluoromethoxy-3-benzothiazolinyl)propyl p-toluenesulphonate
Quantity
3.88 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCN1C(SC2=C1C=CC(=C2)OC(F)(F)F)=NC(C(F)(F)F)=O)C
Name
Quantity
1.03 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to a temperature
CUSTOM
Type
CUSTOM
Details
close to 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa)
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with ethyl ether (50 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrating to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N=C1SC2=C(N1CCCSC)C=CC(=C2)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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